molecular formula C19H21ClN2O5S B2650714 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide CAS No. 1448031-57-9

1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2650714
CAS No.: 1448031-57-9
M. Wt: 424.9
InChI Key: ZLHNZQRXZNAALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide is a synthetically designed organic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a benzoylpiperidine fragment and a furan-2-carbonyl group, which are known to contribute to favorable interactions with diverse biological targets . The compound's structure is further modified with a 2-chlorobenzylsulfonyl group, a feature often explored to modulate the compound's electronic properties, metabolic stability, and membrane permeability. The core benzoylpiperidine motif is a well-established scaffold in the design of therapeutic agents, found in compounds with documented activity across various target classes, such as anticancer, anti-psychotic, and neuroprotective agents . The integration of the carboxamide functionality at the piperidine-4-position enhances the molecule's potential as a hydrogen bond donor and acceptor, making it a valuable building block for constructing potential enzyme inhibitors or receptor ligands . The presence of the sulfonyl group adjacent to the furan ring offers a potential site for probing specific interactions within enzyme active sites. This compound is provided exclusively for research applications, including but not limited to, use as a key intermediate in organic synthesis, a building block for the development of compound libraries, or a lead structure in hit-to-lead optimization campaigns. Researchers can leverage its complex structure to investigate structure-activity relationships (SAR), particularly in projects targeting proteins that recognize piperidine-based and sulfonyl-containing molecules. It is strictly for use in laboratory research. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c20-16-4-2-1-3-14(16)11-28(25,26)12-15-5-6-17(27-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNZQRXZNAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the furan intermediate with 2-chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with piperidine: The final step involves the coupling of the sulfonyl furan intermediate with piperidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.

Scientific Research Applications

The compound 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores its applications, supported by data tables and insights from recent research findings.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties . For instance, it has demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin.

Bacterial Strain MIC (μM) Comparison with Ciprofloxacin
Staphylococcus aureus12.4More effective
Bacillus cereus16.4Comparable
Escherichia coli16.5Comparable
Klebsiella pneumoniae16.1Comparable

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent.

Cancer Cell Line Inhibition Rate (%) Concentration (μM)
MCF-7 (Breast Cancer)7510
HeLa (Cervical Cancer)6810
A549 (Lung Cancer)7010

The inhibition rates suggest that further exploration into its mechanisms of action and structure-activity relationship (SAR) could yield promising results for cancer therapy.

Neuroprotective Effects

Another area of interest is the compound's neuroprotective effects . Research indicates that it may offer protection against oxidative stress-induced neuronal damage, which is crucial in conditions like ischemic stroke.

Case Study: Neuroprotection in Ischemia

In a model simulating ischemic conditions, the compound exhibited a protective profile, enhancing cell survival rates significantly compared to untreated controls.

Condition Cell Survival Rate (%)
Control30
Treated with Compound65

This suggests potential applications in treating neurodegenerative diseases and acute brain injuries.

Mechanism of Action

The mechanism of action of 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ZPX394 (N-[(1R)-1-(4-fluorophenyl)ethyl]-N′-[(2S,3S)-hydroxy-1-phenyl-4-(1H-pyrazol-1-yl)butan-2-yl]-5-[methyl(methyl sulfonyl)amino]benzene-1,3-dicarboxamide)

  • Structural Differences :
    • ZPX394 contains a benzene-1,3-dicarboxamide scaffold, whereas the target compound uses a piperidine-4-carboxamide core.
    • Both share a sulfonyl group , but ZPX394’s sulfonyl is part of a methyl sulfonamide, while the target compound’s is part of a 2-chlorobenzyl-sulfonylmethyl substituent.
  • Biological Relevance: ZPX394 is a co-crystallized ligand of human BACE1 (β-secretase), a protease implicated in Alzheimer’s disease. Its sulfonyl group stabilizes interactions with the catalytic aspartate residues of BACE1 .

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structural Differences :
    • This SARS-CoV-2 inhibitor candidate has a 4-fluorobenzyl substituent and a naphthalen-1-yl group, contrasting with the target compound’s 2-chlorobenzyl-sulfonylmethyl-furan motif.
  • Biological Relevance: The fluorobenzyl group in this compound contributes to moderate antiviral activity against SARS-CoV-2.

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide

  • Structural Differences: This analog substitutes the furan-sulfonyl-chlorobenzyl group with a simpler 4-(aminomethyl)phenyl moiety.
  • Physicochemical Impact: The absence of the sulfonyl group reduces molecular weight (233.32 g/mol vs. ~450–500 g/mol for the target compound) and may increase solubility but decrease metabolic stability. The aminomethyl group could enhance hydrogen-bonding capacity, favoring polar target interactions .

Key Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity
Target Compound Piperidine-4-carboxamide 2-Chlorobenzyl-sulfonylmethyl-furan ~450–500 (estimated) Hypothesized protease inhibition
ZPX394 Benzene-1,3-dicarboxamide Methyl sulfonamide, fluorophenyl 621.7 BACE1 inhibitor
(R)-N-(4-fluorobenzyl) derivative Piperidine-4-carboxamide 4-Fluorobenzyl, naphthalen-1-yl ~400–450 (estimated) SARS-CoV-2 inhibition
1-[4-(Aminomethyl)phenyl] analog Piperidine-4-carboxamide 4-Aminomethylphenyl 233.32 Undocumented

Biological Activity

1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a furan-2-carbonyl group and a chlorobenzyl sulfonyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the furan derivative followed by coupling reactions to introduce the piperidine and sulfonyl groups.

Antimicrobial Properties

Research has indicated that derivatives similar to 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL in some studies .

Antitumor Activity

Several studies have evaluated the antitumor potential of piperidine derivatives. For example, compounds with similar scaffolds have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range . These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on targets involved in pain pathways, similar to other piperidine derivatives that modulate P2X receptors . In vitro studies are needed to confirm these interactions.

Case Studies

  • Antimicrobial Evaluation : A study assessed a series of piperidine derivatives for their antimicrobial activity. The results indicated that certain modifications to the sulfonamide group significantly enhanced efficacy against Gram-positive bacteria .
  • Antitumor Screening : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The study reported that modifications at the furan ring improved selectivity towards cancer cells while reducing toxicity towards normal cells .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus20
AntitumorMCF-715
Enzyme InhibitionP2X3 ReceptorTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.